2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H17ClFN3O3S and its molecular weight is 493.94. The purity is usually 95%.
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Biological Activity
The compound 2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel class of benzothiazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a benzothiazine core with various substituents that may influence its biological properties.
Biological Activity Overview
Recent studies have indicated that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under discussion has been evaluated for its antiviral and cytotoxic properties.
Antiviral Activity
Research has shown that derivatives of benzothiazine can inhibit viral replication. For instance, a related class of compounds demonstrated significant anti-HIV activity with effective concentrations (EC50) below 20 μM in vitro . The mechanism often involves interference with viral enzymes or host cell pathways critical for viral replication.
Cytotoxicity
The cytotoxic effects of this compound were assessed against various cancer cell lines. Preliminary results suggest that it exhibits selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects.
Case Studies
-
Antiviral Screening
- A study synthesized several benzothiazine derivatives and screened them for anti-HIV activity. The results indicated that modifications to the benzothiazine structure significantly affected antiviral potency. The compound was among those tested, showing promising results in inhibiting HIV replication .
- Cytotoxicity Assessment
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain benzothiazines can trigger programmed cell death in cancer cells through mitochondrial pathways.
Data Table: Biological Activity Summary
Activity Type | Cell Line/Pathogen | Effective Concentration (EC50) | Notes |
---|---|---|---|
Antiviral | HIV-1 | <20 μM | Significant inhibition observed |
Cytotoxicity | PBMCs | >10 μM | Selective toxicity towards cancer cells |
Properties
IUPAC Name |
2-amino-6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S/c26-17-9-5-15(6-10-17)14-30-21-4-2-1-3-19(21)23-24(34(30,31)32)22(20(13-28)25(29)33-23)16-7-11-18(27)12-8-16/h1-12,22H,14,29H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFRQHIDVRLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)F)S(=O)(=O)N2CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.